REACTION_CXSMILES
|
C([NH:5][C:6]1[C:7]([F:18])=[C:8]([CH2:15][CH2:16][OH:17])[C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=1)(C)(C)C>Cl>[NH2:5][C:6]1[C:7]([F:18])=[C:8]([CH2:15][CH2:16][OH:17])[C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=1
|
Name
|
2-{3-[(tert-butyl)amino]-2-fluoro-6-nitrophenyl}ethanol
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC=1C(=C(C(=CC1)[N+](=O)[O-])CCO)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (6×50 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (2 times) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated in hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=CC1)[N+](=O)[O-])CCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |